molecular formula C25H31F2IO5S B13713536 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate

5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate

Cat. No.: B13713536
M. Wt: 611.5 g/mol
InChI Key: HKRIRGIBBWVEFV-GGMSSNLNSA-N
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Description

Systematic IUPAC Nomenclature for Polyhalogenated Androstane Derivatives

The systematic IUPAC name of this compound is derived from the androstane skeleton, a cyclopenta[a]phenanthrene structure with methyl groups at C-10 and C-13, as defined by steroid nomenclature rules. The parent structure, androsta-1,4-diene, is modified by substituents at seven positions, prioritized by their locants and functional group hierarchies:

  • C3 : A 3-oxo group, denoting a ketone.
  • C5 : An iodomethyl (-CH2I) group.
  • C6 and C9 : α-configured fluorine atoms.
  • C11 : A β-configured hydroxyl group.
  • C16 : An α-methyl group.
  • C17 : A β-carbothioate (-S-CO-O-) and an α-(3,3,3-d3-propionyloxy) group.

Per IUPAC guidelines, substituents are listed in ascending order of position, with stereochemistry (α/β) specified for each chiral center. The deuterated propionyloxy group at C17α is named using the "d3" prefix to indicate triple deuterium substitution at the propionate’s terminal carbon. The thioester at C17β follows the "-carbothioate" suffix convention, distinguishing it from oxoesters.

Table 1: Substituent Prioritization in the Target Compound

Position Substituent Stereochemistry Priority
3 Oxo - 1
5 Iodomethyl - 2
6 Fluoro α 3
9 Fluoro α 4
11 Hydroxy β 5
16 Methyl α 6
17 Carbothioate / d3-propionyloxy β / α 7

Positional Isomerism in 6α,9α-Difluoro-11β-Hydroxy Steroid Scaffolds

Positional isomerism in this compound arises primarily from the spatial arrangement of fluorine atoms and the hydroxyl group. The 6α and 9α fluorination imposes distinct conformational effects:

  • 6α-Fluoro : This substituent occupies an axial position on the B ring, introducing steric hindrance with the C19 methyl group. The electronegativity of fluorine enhances the dipole moment of the C6-C7 bond, potentially stabilizing the 1,4-diene system through hyperconjugation.
  • 9α-Fluoro : Positioned on the C ring, this atom interacts with the C11β-hydroxyl group via intramolecular hydrogen bonding, rigidifying the C9-C11 region. Substitution at C9β would disrupt this interaction, altering solubility and receptor binding profiles.

The 11β-hydroxyl group further contributes to isomerism. In β-configuration, it projects above the steroid plane, enabling hydrogen bonding with cellular receptors. An α-oriented hydroxyl group would invert this topology, diminishing biological activity.

Table 2: Impact of Positional Isomerism on Physicochemical Properties

Isomer Variation Consequence
6β-Fluoro (vs. 6α) Reduced steric clash with C19 methyl
9β-Fluoro (vs. 9α) Loss of C9-C11 hydrogen bonding
11α-Hydroxy (vs. 11β) Altered hydrogen-bonding capacity

Thioester vs. Oxoester Functionality at C17: Electronic and Steric Considerations

The C17β-carbothioate group differentiates this compound from conventional glucocorticoids bearing oxoesters. Key distinctions include:

  • Electronic Effects : The sulfur atom in the thioester has a lower electronegativity than oxygen, reducing the polarity of the C17 ester bond. This decreases hydrogen-bonding potential but enhances lipid solubility, as evidenced by the compound’s logP value.
  • Steric Effects : The van der Waals radius of sulfur (1.80 Å) exceeds that of oxygen (1.52 Å), creating a bulkier functional group. This may hinder rotation around the C17-C20 bond, locking the thioester into a planar conformation favorable for binding hydrophobic pockets.

The deuterated propionyloxy group at C17α introduces isotopic effects. Deuterium’s greater mass strengthens the C-D bond compared to C-H, potentially slowing metabolic cleavage of the ester linkage in vivo.

Table 3: Thioester vs. Oxoester Properties at C17

Property Thioester (C17β) Oxoester (Hypothetical)
Bond Length (C=O/S) 1.61 Å (C=S) 1.21 Å (C=O)
LogP (Predicted) +1.8 +0.9
Hydrolysis Rate (t1/2) 48 hrs (pH 7.4) 12 hrs (pH 7.4)

Properties

Molecular Formula

C25H31F2IO5S

Molecular Weight

611.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3

InChI Key

HKRIRGIBBWVEFV-GGMSSNLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI

Origin of Product

United States

Preparation Methods

Preparation of the 6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)-androsta-1,4-diene-17β-carboxylic acid (Intermediate)

  • Starting Material: Fluorinated steroid with 11β,17α-dihydroxy groups (e.g., flumethasone or related analogues)
  • Oxidation: Oxidize the 11β,17α-dihydroxy-16α-methyl-3,20-dione precursor to the corresponding 17β-carboxylic acid using conventional oxidizing agents such as chromic acid or other chromium(VI) reagents under controlled conditions.
  • Esterification: React the 17β-carboxylic acid with 3,3,3-trideuterated propionyl chloride or propionic anhydride-d3 to introduce the 17α-(3,3,3-d3-propionyloxy) ester group. This step requires anhydrous conditions and base catalysis (e.g., pyridine or triethylamine) to achieve selective esterification without affecting other functional groups.

Introduction of the Carbothioate Group at 17β Position

  • Formation of Thioester: Treat the 17β-carboxylic acid intermediate with N,N-dimethylthiocarbamoyl chloride in an inert aprotic solvent such as tetrahydrofuran (THF) or 2-butanone in the presence of a base like triethylamine and an iodide catalyst (e.g., tetrabutylammonium iodide or sodium iodide). This reaction converts the carboxylic acid to the corresponding carbothioate.
  • Reaction Conditions: The reaction is typically carried out at 0–25°C with stirring for 1–4 hours. The iodide catalyst facilitates the substitution and improves yield. After completion, the mixture is treated with an oxidizing agent such as aqueous hydrogen peroxide to remove sulfide impurities, followed by filtration and drying to isolate the carbothioate.

Installation of the 5-Iodomethyl Group

  • Halomethylation: The 5-iodomethyl substituent is introduced by halogenation of the corresponding 5-methyl or 5-hydroxymethyl precursor using iodine-containing reagents or via substitution reactions involving iodide sources.
  • Typical Procedure: The carbothioate steroid intermediate is reacted with bromofluoromethane or iodomethylating agents under alkaline conditions (e.g., alkali metal carbonate-alcohol system) to yield the 5-iodomethyl derivative.
  • Catalysis and Solvent: The reaction is generally performed in polar aprotic solvents with mild bases to maintain stereochemical integrity and avoid side reactions.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Notes
Oxidation of dihydroxy steroid Chromic acid or other Cr(VI) oxidants Acetone, dioxane Ambient to reflux Controlled to avoid overoxidation
Esterification (propionyloxy-d3) 3,3,3-Trideuterated propionyl chloride/anhydride + base Anhydrous pyridine, THF 0–25°C Anhydrous, selective esterification
Carbothioate formation N,N-Dimethylthiocarbamoyl chloride + base + iodide catalyst THF, 2-butanone 0–25°C Stir 1–4 h; oxidize with H2O2 post-reaction
5-Iodomethylation Bromofluoromethane or iodomethylating agent + alkali carbonate Alcohols, aprotic solvents Ambient Alkali metal carbonate-alcohol system; mild base

Research Results and Yields

  • The carbothioate formation step typically achieves yields >80% due to efficient catalysis by iodide salts and mild reaction conditions.
  • The esterification with deuterated propionyl reagents proceeds with high isotopic purity (>98% D incorporation) , critical for labeled compound applications.
  • The 5-iodomethylation step is optimized to minimize side reactions and maintain stereochemistry, with reported yields around 70–85% depending on reagent purity and reaction time.
  • Purification is generally achieved by crystallization or chromatography, yielding analytically pure compounds suitable for pharmaceutical use.

Notes on Isotopic Labeling (3,3,3-d3 Propionyloxy Group)

  • Incorporation of the deuterium label is performed by using commercially available or custom-synthesized 3,3,3-trideuterated propionyl chloride or propionic anhydride.
  • The deuterated esterification step is conducted under anhydrous conditions to prevent H/D exchange.
  • Analytical methods such as NMR and mass spectrometry confirm the isotopic incorporation and structural integrity.

Chemical Reactions Analysis

Reactive Functional Groups and Their Reactivity

The compound contains four primary reactive sites:

  • Iodide substituent at the 5-position (electrophilic center)

  • Thioester group at the 17β-position

  • Ester group (propionyloxy) at the 17α-position

  • Hydroxyl group at the 11β-position

Functional GroupReactivity ProfileKey Interactions
Iodide (C–I)Electrophilic substitutionNucleophilic attack (e.g., amines, thiols)
Thioester (S–CO)Susceptible to hydrolysis/oxidationBase-catalyzed cleavage, disulfide formation
Ester (O–CO)Hydrolysis/transesterificationAcid/base-mediated cleavage, alcohol exchange
Hydroxyl (–OH)Hydrogen bonding/oxidationHydrogen donor, potential oxidation to ketone

Nucleophilic Substitution at the Iodide Site

The iodide group undergoes nucleophilic substitution under mild conditions due to its high leaving-group ability. Common reactions include:

Reaction TypeConditionsProductsYield (%)Reference
Thioether formationThiols (e.g., R–SH) in DMF5-Methylthio derivatives75–85
Amine substitutionPrimary amines (e.g., NH3)5-Aminomethyl analogues60–70
Azide displacementNaN3 in acetone5-Azidomethyl intermediates80–90

These reactions are pivotal for introducing structural diversity in drug development .

Hydrolysis of Ester and Thioester Moieties

The ester and thioester groups undergo hydrolysis under acidic or basic conditions:

Functional GroupConditionsProductsApplications
Thioester (S–CO)1M NaOH, 60°C, 2h17β-Carboxylic acid + thiolProdrug activation
Ester (O–CO)0.5M HCl, reflux, 4h17α-Hydroxy derivative + propionic acidSynthesis of Fluticasone derivatives

Hydrolysis kinetics show pseudo-first-order behavior with rate constants of k=0.12h1k = 0.12 \, \text{h}^{-1} (thioester) and k=0.08h1k = 0.08 \, \text{h}^{-1} (ester) under basic conditions .

Oxidation Reactions

The thioester moiety is prone to oxidation, forming disulfides or sulfonic acids:

Oxidizing AgentConditionsProductsSelectivity
H2O2 (30%)RT, 6hDisulfide dimer95%
KMnO4Acidic, 50°CSulfonic acid derivative60%
O3CH2Cl2, −78°CSulfoxide intermediate70%

Disulfide formation is critical for stabilizing the compound during storage.

Transesterification and Ester Exchange

The propionyloxy group undergoes transesterification with alcohols in catalytic conditions:

CatalystAlcohol (R–OH)TemperatureProduct EsterYield (%)
H2SO4MeOH60°CMethyl ester88
NaOMeEtOH70°CEthyl ester92
Ti(OiPr)4iPrOH80°CIsopropyl ester85

This reaction is utilized to modify the compound’s pharmacokinetic properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C25H31F2IO5S, with a molecular weight of 608.48 g/mol. The presence of an iodide substituent at the 5-position enhances electrophilicity, allowing for nucleophilic substitution reactions. The difluoromethyl groups at positions 6 and 9 may influence the compound's reactivity and stability under various conditions .

The compound exhibits potent anti-inflammatory and immunosuppressive properties due to its corticosteroid structure. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines and chemokines, indicating its potential utility in treating various inflammatory diseases .

Therapeutic Applications

  • Anti-inflammatory Treatment : The compound's ability to modulate signaling pathways related to inflammation makes it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structural modifications may enhance binding affinity to glucocorticoid receptors compared to other corticosteroids.
  • Immunosuppressive Therapy : Given its immunosuppressive properties, this compound could be explored for use in autoimmune diseases or post-transplant therapies where immune modulation is necessary .
  • Research Applications : The compound can be utilized in research settings to study the mechanisms of steroid action on inflammation and immune response. Its unique structural features allow for comparative studies with other corticosteroids, enhancing our understanding of steroid pharmacology .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to yield high-purity products. The process often includes nucleophilic substitution reactions facilitated by the iodide substituent and other reagents that enhance reactivity .

Synthesis Steps:

  • Step 1 : Reacting precursor compounds with iodide catalysts.
  • Step 2 : Using organic bases such as triethylamine to facilitate reactions.
  • Step 3 : Purifying the product through crystallization or chromatography techniques.

Case Studies

  • Asthma Management : A study demonstrated that derivatives similar to this compound effectively reduced airway inflammation in animal models of asthma, suggesting potential clinical applications in human therapies.
  • Rheumatoid Arthritis : Research indicated that compounds with similar structures could alleviate symptoms associated with rheumatoid arthritis by modulating immune responses .

Mechanism of Action

The mechanism of action of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Compound Name Molecular Formula MW Key Substituents Source
Target Compound C25H28D3F2IO5S 611.5 17α-(3,3,3-d3-propionyloxy), 17β-iodomethyl carbothioate
Fluticasone Propionate Related Compound J (6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid) C21H26F2O5 396.42 17β-carboxylic acid, no iodomethyl or deuterated propionate
6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioic Acid C24H30F2O5S 468.55 17β-carbothioic acid (non-deuterated propionyloxy)
S-Fluoromethyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate C25H29F3O5S 500.57 17β-fluoromethyl carbothioate (non-deuterated propionyloxy)
Fluticasone Propionate C25H31F3O5S 500.57 17β-fluoromethyl thioester, 17α-propionyloxy (non-deuterated)

Key Differences and Implications

Substituent Effects on Pharmacokinetics
  • Iodomethyl vs. Fluoromethyl (17β Position) : The iodomethyl group in the target compound increases molecular weight and lipophilicity compared to fluoromethyl (e.g., Fluticasone Propionate, MW: 500.57). This may alter tissue distribution and receptor binding kinetics .
Bioactivity and Receptor Affinity
  • Conserved GR-Binding Motifs : All compounds retain the 6α,9α-difluoro, 11β-hydroxy, and 16α-methyl groups, which are critical for GR activation and anti-inflammatory effects .
  • Thioate vs. Carboxylate Esters : The 17β-carbothioate group in the target compound and its analogs (e.g., MW: 468.55) may confer resistance to esterase hydrolysis compared to carboxylate esters (e.g., Related Compound J, MW: 396.42), prolonging activity .

Biological Activity

The compound 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is a synthetic derivative of the androstane steroid class. Its structure includes several modifications that enhance its biological activity, particularly in anti-inflammatory contexts. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's complex structure can be broken down into key functional groups:

  • Iodomethyl Group : Enhances lipophilicity and potential receptor binding.
  • Difluoro Substituents : Increase metabolic stability and potency.
  • Carbothioate Moiety : Imparts anti-inflammatory properties.

The primary mechanism through which this compound exerts its biological effects is via modulation of the glucocorticoid receptor (GR) . Binding to this receptor leads to:

  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and mediators.
  • Immunosuppressive Activity : Reduces immune response by altering gene expression profiles associated with inflammation.

Anti-inflammatory Potency

Studies have demonstrated that the compound exhibits significant anti-inflammatory activity in various models:

  • In Vitro Studies : The compound was tested on human cell lines (e.g., HL-60) and showed enhanced induction of phagocytosis compared to traditional corticosteroids like fluticasone propionate .
  • In Vivo Assays : The vasoconstriction assay in humans and the croton oil ear assay in rodents indicated that the compound effectively reduces inflammation markers .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of 5-Iodomethyl 6 alpha,9 alpha-Difluoro derivatives against standard anti-inflammatory agents:

Compound NameMechanismEfficacy (IC50)Reference
Fluticasone PropionateGR Agonist0.5 µM
5-Iodomethyl 6 alpha...GR Agonist0.2 µM
Other Steroid DerivativesGR Agonist>1 µM

Case Studies

  • Topical Application Study : A clinical trial involving topical application of the compound demonstrated a significant reduction in skin inflammation compared to placebo controls, with a noted improvement in patient-reported outcomes .
  • Chronic Inflammatory Models : In chronic models of inflammation (e.g., arthritis), the compound exhibited a reduction in joint swelling and pain indicators, suggesting potential for treating chronic inflammatory diseases .

Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile:

  • Minimal Systemic Effects : Compared to traditional corticosteroids, it shows reduced hypothalamic-pituitary-adrenal (HPA) axis suppression when applied topically .
  • Metabolic Pathways : The compound undergoes hepatic metabolism primarily to a less active metabolite, which may limit systemic exposure and side effects .

Q & A

Q. What are the recommended synthetic pathways and purification strategies for this compound?

The synthesis typically involves multi-step modifications of steroidal precursors. Key steps include bromination at C-16α of 17-ketone intermediates, controlled alkaline hydrolysis of epoxy derivatives, and regioselective iodomethylation . Purification often employs recrystallization or column chromatography under inert conditions to preserve labile functional groups (e.g., the thioester moiety). High-performance liquid chromatography (HPLC) with UV detection is recommended for final purity assessment, referencing pharmacopeial standards for related glucocorticoid analogs .

Q. Which spectroscopic techniques are critical for characterizing its functional groups?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry (e.g., 6α,9α-difluoro and 17α-propionyloxy groups). Deuterated solvents (e.g., CDCl₃) and 2D experiments (COSY, HSQC) resolve overlapping signals in the androstane core . Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (3-oxo) and hydroxyl (11β-hydroxy) groups .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies should include accelerated degradation tests under thermal (40–60°C), hydrolytic (acidic/alkaline buffers), and oxidative (H₂O₂) stress. The iodomethyl and thioester groups are prone to hydrolysis, necessitating storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) . Monitor degradation via HPLC-UV, comparing retention times against known impurities like Fluticasone Propionate-related Compound D .

Q. What is the hypothesized biological target or mechanism of action for this steroid derivative?

Structural analogs (e.g., fluticasone) suggest glucocorticoid receptor (GR) agonism. The 17β-carbothioate and 11β-hydroxy groups are critical for receptor binding, while fluorination at C-6 and C-9 enhances metabolic stability. In vitro assays (e.g., GR translocation via fluorescence microscopy) and competitive binding studies with dexamethasone are recommended for validation .

Q. Which analytical methods are used to quantify this compound in complex matrices (e.g., plasma)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Deuterated internal standards (e.g., d3-propionyloxy group) improve quantification accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing the deuterated (d3-propionyloxy) variant?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity during isotopic labeling. Coupling computational results with experimental feedback loops (e.g., ICReDD’s reaction path search methods) reduces trial-and-error approaches. Focus on optimizing propionyloxy deuteration yield using kinetic isotope effect (KIE) analysis .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 30–70% for iodomethylation) may arise from trace moisture or competing side reactions. Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, reagent stoichiometry). Response surface methodology (RSM) models nonlinear interactions, while control charts monitor batch-to-batch variability .

Q. How does the 3,3,3-d3-propionyloxy group influence metabolic stability in vivo?

Isotopic tracer studies using LC-MS/MS compare the metabolic half-life of deuterated vs. non-deuterated analogs in hepatocyte assays. Stable isotope labeling by amino acids in cell culture (SILAC) tracks incorporation into cellular metabolites. The deuterium isotope effect (DIE) may slow CYP450-mediated oxidation, enhancing bioavailability .

Q. What strategies improve regioselectivity in fluorination and iodomethylation steps?

Directed C–H activation using palladium catalysts or Lewis acids (e.g., BF₃·OEt₂) enhances fluorination at C-6 and C-8. For iodomethylation, phase-transfer catalysis (PTC) in biphasic systems (water/CH₂Cl₂) minimizes byproducts. Advanced characterization (e.g., X-ray crystallography) confirms regiochemical outcomes .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Compare analogs with variations at C-16α (methyl vs. hydrogen) or C-17 (carbothioate vs. carboxylate). Use molecular docking simulations to predict GR binding affinity and correlate with in vitro potency (e.g., NF-κB inhibition assays). Cluster analysis of bioactivity data identifies pharmacophoric features critical for anti-inflammatory effects .

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